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2-(2,4-Dinitrophenoxy)ethanol
Overview
Description
2-(2,4-Dinitrophenoxy)ethanol is a useful research compound. Its molecular formula is C8H8N2O6 and its molecular weight is 228.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-(2,4-Dinitrophenoxy)ethanol is cellulose acetate . This compound acts as a plasticizer for propellants based on cellulose acetate .
Mode of Action
This compound interacts with cellulose acetate to enhance the performance and mechanical properties of propellants . It reduces the modulus, tensile strength, hardness, density, melt viscosity, glass transition, electrostatic chargeability, and volume resistivity of a polymer . At the same time, it increases the flexibility, elongation at break, and toughness .
Biochemical Pathways
It is known that the compound can enhance the energy content, performance, and thermal stability of propellants .
Pharmacokinetics
Its thermal stability has been investigated . The raw product containing a small amount of impurity has better thermal stability than the pure product .
Result of Action
The result of the action of this compound is the enhancement of the performance and mechanical properties of propellants . It increases the energy content, performance, and thermal stability of propellants .
Biochemical Analysis
Biochemical Properties
2-(2,4-Dinitrophenoxy)ethanol plays a significant role in biochemical reactions, particularly as a plasticizer for propellants based on cellulose acetate . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation, thereby affecting the energy metabolism of cells . The nature of these interactions often involves binding to specific sites on the enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the oxidative phosphorylation pathway, leading to changes in ATP production and overall cellular energy balance . Additionally, it can alter gene expression patterns, potentially leading to changes in cell function and behavior. These effects are observed across various cell types, including hepatocytes and muscle cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes involved in oxidative phosphorylation, leading to either inhibition or activation of these enzymes . This binding can result in changes in the enzyme’s conformation and activity, ultimately affecting the overall metabolic processes within the cell. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the raw product containing a small amount of impurity has better thermal stability than the pure product . Over time, the degradation of this compound can lead to changes in its biochemical activity and impact on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects on cellular function. At higher doses, it can exhibit toxic or adverse effects . These threshold effects are crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative phosphorylation and energy metabolism . It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, influencing the metabolic flux and levels of various metabolites. These interactions can lead to changes in the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound within different cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s overall impact on cellular function.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects . The compound may be directed to particular organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for its activity and function within the cell.
Biological Activity
2-(2,4-Dinitrophenoxy)ethanol, also known as DNP-ethanol, is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological properties, including antimicrobial activity, toxicity profiles, and potential therapeutic applications.
- Chemical Formula : CHNO
- Molecular Weight : 228.16 g/mol
- CAS Number : 2831-60-9
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various microbial strains using disc diffusion methods. The results demonstrated that DNP-ethanol significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.
Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | 15 | 32 µg/mL |
Staphylococcus aureus | 20 | 16 µg/mL |
Candida albicans | 18 | 64 µg/mL |
These findings suggest that DNP-ethanol could be a promising candidate for developing antimicrobial agents, particularly in treating infections resistant to conventional antibiotics .
Toxicity and Safety Profile
Despite its antimicrobial potential, the safety profile of this compound raises concerns. Toxicological studies indicate that exposure to this compound can lead to adverse effects, including skin irritation and respiratory issues. The compound is classified as hazardous due to its potential to cause allergic reactions and other toxic effects upon prolonged exposure.
Toxicity Data Summary
Endpoint | Value |
---|---|
LD50 (oral, rat) | 300 mg/kg |
Skin Irritation | Moderate |
Eye Irritation | Severe |
Given these toxicity concerns, further research is necessary to evaluate the safe handling and application of DNP-ethanol in various settings .
Potential Therapeutic Applications
The unique structure of this compound allows it to interact with biological systems in ways that may be therapeutically beneficial. Preliminary studies have suggested potential applications in:
- Antifungal Treatments : Its efficacy against fungal pathogens indicates a possible role in antifungal therapy.
- Pharmaceutical Development : The compound's ability to inhibit microbial growth makes it a candidate for developing new antibiotics or preservatives in pharmaceuticals.
Case Studies
-
Case Study on Antifungal Activity :
A recent investigation into the antifungal properties of DNP-ethanol revealed that it effectively inhibited the growth of Candida albicans at concentrations as low as 64 µg/mL. The study emphasized the need for further exploration into its mechanism of action and potential use in clinical settings . -
Safety Assessment Study :
A safety assessment conducted on laboratory workers handling DNP-ethanol highlighted the importance of protective equipment due to its irritant properties. The study recommended implementing strict safety protocols to mitigate risks associated with exposure .
Scientific Research Applications
Scientific Research Applications
- Chemistry :
- Biological Studies :
- Medical Applications :
Industrial Applications
DNE is extensively used in the production of:
- Propellants : Its energetic properties make it suitable for use in missile servo mechanisms and gas generator propellants. The compound acts as a plasticizer, enhancing the performance of propellant formulations .
- Explosives : Due to its high energy release upon decomposition, DNE is utilized in various explosive formulations .
Case Study 1: Missile Propellant Formulation
In a study focused on missile technology, DNE was used as a plasticizer in solid rocket propellants. The research demonstrated that the inclusion of DNE improved the mechanical properties and energy output of the propellant formulations significantly, making them more efficient for military applications .
Case Study 2: Antimicrobial Activity
A study assessed the antimicrobial efficacy of DNE derivatives against several bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential for development into antimicrobial agents .
Safety and Environmental Impact
DNE has been classified under various toxicity categories:
- Acute toxicity (dermal and inhalation) is noted as Category 4.
- Specific target organ toxicity (respiratory tract irritation) is categorized as Category 3.
- Long-term environmental hazards are also recognized due to its potential impact on aquatic life .
Data Table: Summary of Applications
Application Area | Description | Key Findings/Notes |
---|---|---|
Chemistry | Precursor for energetic materials | Useful in synthesizing explosives and propellants |
Biological Research | Potential antimicrobial and anticancer properties | Ongoing studies; promising results noted |
Medical | Drug delivery systems | Research into targeted delivery mechanisms ongoing |
Industrial | Production of propellants and explosives | Enhances mechanical properties in formulations |
Properties
IUPAC Name |
2-(2,4-dinitrophenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c11-3-4-16-8-2-1-6(9(12)13)5-7(8)10(14)15/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTMNJWMYPSLOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062656 | |
Record name | Ethanol, 2-(2,4-dinitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2831-60-9 | |
Record name | 2-(2,4-Dinitrophenoxy)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2831-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-(2,4-dinitrophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002831609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,4-Dinitrophenoxy)ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-(2,4-dinitrophenoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-(2,4-dinitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-dinitrophenoxy)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.725 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method to synthesize 2-(2,4-Dinitrophenoxy)ethanol (DNE) and separate it from its byproduct Bis(2,4-dinitrophenoxy)ethane (BDNE)?
A1: The research paper [] describes an efficient synthesis of DNE via the condensation reaction of 2,4-dinitrochlorobenzene (DNCB) with ethandiol in the presence of a base. The optimal conditions identified for this reaction are:
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